molecular formula C10H13BrO B3035506 2-Bromo-4-isopropylanisole CAS No. 32229-19-9

2-Bromo-4-isopropylanisole

Cat. No.: B3035506
CAS No.: 32229-19-9
M. Wt: 229.11 g/mol
InChI Key: LGEUHIWKMYPPSN-UHFFFAOYSA-N
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Description

2-Bromo-4-isopropylanisole is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Aromatic Substitution

2-Bromo-4-isopropylanisole is involved in electrophilic aromatic substitution reactions. A study by Manglik et al. (1980) examined the kinetics and products of nitration in aqueous sulphuric acid of isopropylbenzene and derivatives, including 4-isopropylanisole and 2-bromotoluene. Their findings highlight the reactivity of these compounds under specific conditions, providing insight into their chemical behavior in various applications (Manglik et al., 1980).

Organic Photovoltaic Devices

In the field of organic electronics, particularly organic photovoltaic devices, derivatives of bromoanisoles like 4-bromoanisole are used as processing additives. A study by Liu et al. (2012) revealed that these additives can control phase separation and purity in semiconducting polymer blends. This is crucial for improving the morphology of organic photovoltaic devices (Liu et al., 2012).

Multicomponent Chemistry

2-Bromo-6-isocyanopyridine, a related compound to this compound, has been shown to be effective in multicomponent chemistry. Van der Heijden et al. (2016) highlighted its use as a convertible isocyanide, demonstrating its utility in synthesizing complex molecules like opioids (Van der Heijden et al., 2016).

Synthesis of Organic Compounds

Research by Chenhon (2015) involved the use of related isopropyl compounds in the synthesis of key intermediates for pharmaceutical applications. This demonstrates the role of these compounds in complex organic synthesis processes (Chenhon, 2015).

Chemical Engineering and Dye Synthesis

Xie et al. (2020) discussed the use of 4-bromo-3-methylanisole, a compound similar to this compound, in the synthesis of fluorane dye for thermal papers. This study illustrates the application of bromoanisoles in dye manufacturing and highlights advancements in chemical engineering processes (Xie et al., 2020).

Properties

IUPAC Name

2-bromo-1-methoxy-4-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEUHIWKMYPPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 20.0 g of 1-isopropyl-4-methoxy benzene, 1.07 g of ammonium nitrate, and 23.7 g of N-bromosuccinimide in MeCN (66.5 ml) was stirred at room temperature for one hour. To the reaction solution was added EtOAc and a saturated aqueous solution of NaHCO3, liquid separation was performed, and the aqueous layer was extracted with EtOAc. The combined organic layer was washed with saturated brine and dried over MgSO4, then, the drying agent was separated by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography (silicagel 60; mobile phase: EtOAc/n-hexane=1/9, v/v) to obtain 30.4 g of the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Name
Quantity
66.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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